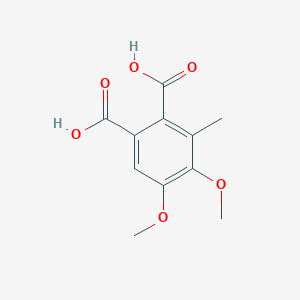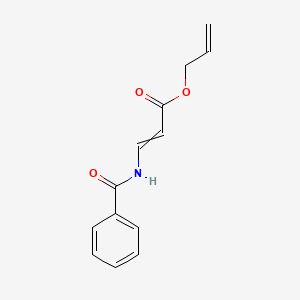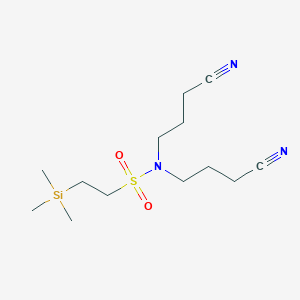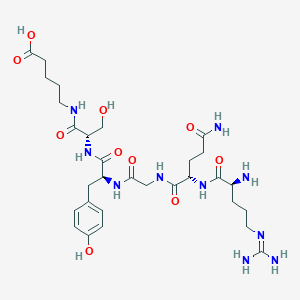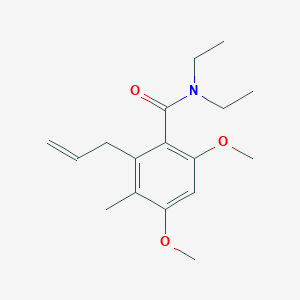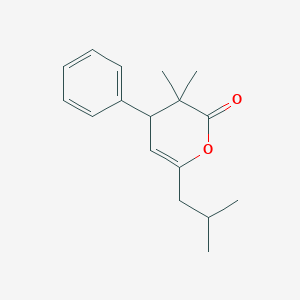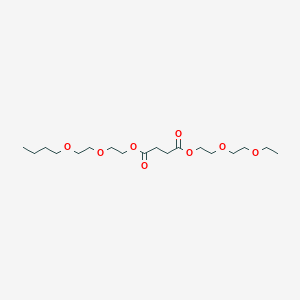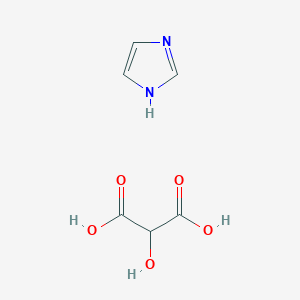
2-hydroxypropanedioic acid;1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxypropanedioic acid;1H-imidazole is a compound that combines the properties of both 2-hydroxypropanedioic acid and 1H-imidazole. 2-hydroxypropanedioic acid, also known as malic acid, is a dicarboxylic acid found in various fruits and is involved in the citric acid cycle. 1H-imidazole is a five-membered heterocyclic compound containing two nitrogen atoms. It is a key structural motif in many biologically active molecules and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-imidazole derivatives can be achieved through various methods. One common approach involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . Another method involves the use of 1,2-diketones and urotropine in the presence of ammonium acetate, enabling the synthesis of 4,5-disubstituted imidazoles .
Industrial Production Methods
Industrial production of imidazole derivatives often involves multicomponent reactions, which are efficient and high-yielding. For example, a one-pot, four-component synthesis can produce 1,2,4-trisubstituted imidazoles by heating a mixture of 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .
Chemical Reactions Analysis
Types of Reactions
1H-imidazole derivatives undergo various chemical reactions, including:
Oxidation: Imidazoles can be oxidized to form imidazole N-oxides.
Reduction: Reduction of imidazoles can yield imidazolines.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms of the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Imidazolines.
Substitution: Various substituted imidazoles depending on the reagents used.
Scientific Research Applications
2-hydroxypropanedioic acid;1H-imidazole derivatives have a wide range of applications in scientific research:
Chemistry: Used as building blocks in organic synthesis and as ligands in coordination chemistry.
Biology: Imidazole derivatives are found in many natural products, including histidine and histamine.
Medicine: Imidazole-based drugs exhibit antibacterial, antifungal, and anticancer activities.
Industry: Used in the production of dyes, agrochemicals, and as catalysts in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-hydroxypropanedioic acid;1H-imidazole derivatives involves interactions with various molecular targets and pathways. For instance, imidazole-based drugs can inhibit enzymes by binding to their active sites, thereby blocking substrate access. They can also interact with DNA and proteins, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: Another five-membered heterocycle with three nitrogen atoms.
Pyrrole: A five-membered ring with one nitrogen atom.
Thiazole: Contains both sulfur and nitrogen atoms in the ring.
Uniqueness
2-hydroxypropanedioic acid;1H-imidazole is unique due to its combination of acidic and basic properties, allowing it to participate in a wide range of chemical reactions. Its derivatives exhibit diverse biological activities, making them valuable in medicinal chemistry .
Properties
CAS No. |
659743-45-0 |
|---|---|
Molecular Formula |
C6H8N2O5 |
Molecular Weight |
188.14 g/mol |
IUPAC Name |
2-hydroxypropanedioic acid;1H-imidazole |
InChI |
InChI=1S/C3H4N2.C3H4O5/c1-2-5-3-4-1;4-1(2(5)6)3(7)8/h1-3H,(H,4,5);1,4H,(H,5,6)(H,7,8) |
InChI Key |
BZUAMHCJNUDGFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CN1.C(C(=O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


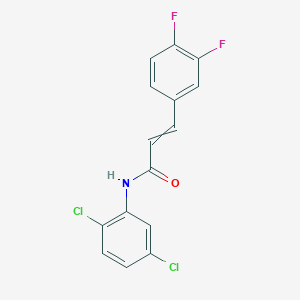
![3-[(3R,4R)-3,4-dimethylpiperidin-4-yl]benzamide](/img/structure/B12538177.png)
![3-[(2-Hydroxyethyl)sulfanyl]-1-(4-nitrophenyl)propan-1-one](/img/structure/B12538180.png)

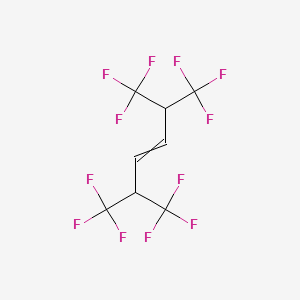
![2-[(2-Aminophenyl)sulfanyl]butanedinitrile](/img/structure/B12538194.png)
